molecular formula C22H44N2O.C2H3ClO2.HNaO B1164944 N-Coco-b-aminopropanoic acid CAS No. 62563-36-4

N-Coco-b-aminopropanoic acid

Cat. No.: B1164944
CAS No.: 62563-36-4
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Description

N-Coco-b-aminopropanoic acid is an amphoteric surfactant characterized by a chemical structure of R-NH-CH2CH2COOH, where R represents an alkyl chain derived from coconut oil . This structure places it in the category of beta-aminopropionic acid derivatives . Its primary applications and research value lie in its surfactant properties, functioning as a cleansing agent, foaming agent, and emollient . Researchers utilize this compound in the development of various cosmetic and personal care formulations, including shampoos, skin cleansers, and foam baths, where it contributes to conditioning benefits and rich foam . Beyond personal care, its utility extends to industrial applications as a dispersant and wetting agent for minerals and pigments, as well as a component in hard surface cleaners and car wash formulations . The compound's mechanism of action is based on its amphoteric nature; it can act as either an anionic or cationic surfactant depending on the pH of the solution, which ensures compatibility with skin and eyes and mildness in end products. This makes it a subject of interest for research focused on developing milder, high-performance surfactant systems. This compound is for research use only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

62563-36-4

Molecular Formula

C22H44N2O.C2H3ClO2.HNaO

Synonyms

Deriphat 151

Origin of Product

United States

Advanced Synthetic Methodologies for N Coco β Aminopropanoic Acid and Its Analogues

Chemical Synthesis Routes

The chemical synthesis of N-Coco-β-aminopropanoic acid can be approached through various routes, each offering distinct advantages in terms of precursor availability, reaction efficiency, and control over the final molecular structure.

Acrylonitrile serves as a key commodity chemical precursor for the synthesis of the 3-aminopropanoic acid backbone. The process typically involves an initial amination step followed by hydrolysis of the nitrile group.

The synthesis of β-amino acids from acrylonitrile can be achieved through a two-step process. The first step involves the reaction of acrylonitrile with ammonia to form an intermediate, β-aminoacrylonitrile. This intermediate is then hydrolyzed under acidic or alkaline conditions to yield β-alanine. nih.gov A similar pathway is employed for N-substituted variants, where a primary or secondary amine, in this case, a coco amine, reacts with acrylonitrile in a Michael addition reaction. The resulting N-coco-β-aminopropionitrile is subsequently hydrolyzed to produce the final N-Coco-β-aminopropanoic acid. The hydrolysis of the nitrile group to a carboxylic acid is a critical final step in this pathway. nih.govwikipedia.org

The efficiency and selectivity of reactions involving acrylonitrile are highly dependent on the optimization of reaction conditions. In related industrial processes like the ammoxidation of propylene to produce acrylonitrile, key parameters such as temperature, residence time, and reactor design are crucial for maximizing yield and minimizing the formation of byproducts like hydrogen cyanide and acetonitrile (B52724). mdpi.comresearchgate.net

Studies have shown that reactor type significantly impacts selectivity. For instance, at 450 °C, the selectivity of acrylonitrile production concerning hydrogen cyanide is significantly higher in a plug-flow reactor (PFR) compared to a continuous stirred tank reactor (CSTR). researchgate.net Generally, minimal byproduct formation is favored by low residence times and, for hydrogen cyanide specifically, low temperatures. researchgate.net Extensive reactor backmixing tends to reduce the conversion of the starting materials, particularly at higher temperatures and longer residence times. mdpi.com These principles of process optimization are directly applicable to the amination of acrylonitrile to ensure high conversion and selectivity towards the desired β-aminonitrile intermediate.

Table 1: Effect of Reaction Parameters on Acrylonitrile Process Efficiency

Parameter Effect on Propylene Conversion Effect on Acrylonitrile Selectivity Optimal Conditions for Minimizing Byproducts
Temperature Increases with temperature Variable; optimal range exists Low temperature for minimizing HCN researchgate.net
Residence Time Increases with time, but may decrease at very long times Decreases at longer residence times Low residence time researchgate.net

| Backmixing (Reactor Type) | Reduced with extensive backmixing (CSTR > PFR) | Higher in PFR compared to CSTR mdpi.comresearchgate.net | No backmixing (PFR conditions) researchgate.net |

The Strecker synthesis is a foundational method for producing α-amino acids from an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com The process occurs in two main stages: the formation of an α-aminonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com The initial step involves the reaction of an aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion to yield the α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org

While the classical Strecker synthesis yields α-amino acids, modifications are necessary to incorporate a β-amino acid structure. This would conceptually require starting with a β-functionalized precursor, such as a 3-oxopropanoate derivative, that can react to form a β-aminonitrile. However, the direct application of the Strecker synthesis for primary β-amino acid production is less common than other methods. The crucial part of the synthesis that remains relevant is the robust and well-established hydrolysis of the nitrile functional group to form the amino acid's carboxyl group. mdpi.com

The Mannich reaction is a powerful tool in organic synthesis for the formation of β-amino carbonyl compounds, which are direct precursors to β-amino acids. wikipedia.org This three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (commonly formaldehyde) and a primary or secondary amine. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by an enol formed from the carbonyl compound. wikipedia.org

This methodology is highly adaptable for creating β-amino acid scaffolds. By selecting appropriate starting materials—an enolizable ester, an amine, and an aldehyde—chemists can construct the desired β-amino ester framework, which can then be hydrolyzed to the corresponding β-amino acid. Various catalysts, including Lewis acids and organocatalysts, have been developed to improve the efficiency and stereoselectivity of the Mannich reaction. rsc.orgorganic-chemistry.orgijitee.org

Table 2: Catalysts and Conditions in Mannich-Type Reactions for β-Amino Ketone Synthesis

Catalyst Substrates Solvent Key Advantages
Sulfated MCM-41 Aromatic aldehyde, aromatic ketone, aromatic amine Ethanol Reusable solid acid catalyst, good yields, simple work-up ijitee.org
Organoantimony(III) halides Cyclohexanone, primary amines, aldehydes Water High yield (up to 98%), stereoselective, water tolerant rsc.org
Bismuth triflate Aldehydes, anilines, silyl enol ethers Not specified Rapid reaction, high yields of protected β-amino ketones organic-chemistry.org

| (S)-proline | Ketone, aldehyde, secondary amine | Not specified | Achieves stereoselective synthesis (asymmetric Mannich reaction) wikipedia.org |

The final step in the synthesis of N-Coco-β-aminopropanoic acid is the introduction of the "coco" alkyl group onto the nitrogen atom of the β-aminopropanoic acid (β-alanine) backbone. The "coco" designation refers to a mixture of fatty acids derived from coconut oil, which are predominantly C12 (lauric acid) and C14 (myristic acid).

A common and direct method for this transformation is N-acylation. This involves reacting β-alanine with a reactive derivative of coconut fatty acids, such as coco acyl chloride or coco fatty acid anhydride. The reaction forms a stable amide bond between the fatty acid and the amino group of β-alanine. Alternatively, direct amidation between the coco fatty acid and β-alanine can be achieved by heating the two components, typically with the removal of water to drive the reaction to completion. This latter approach is common in industrial settings. These acylation strategies are fundamental for attaching the long hydrophobic alkyl chain, which imparts the characteristic surfactant properties to the final molecule.

Enantioselective Synthesis of β-Aminopropanoic Acid Derivatives

The stereoselective synthesis of β-amino acids is of significant importance as the chirality of these molecules often dictates their biological activity. nih.gov Various catalytic asymmetric methods have been developed to achieve high enantioselectivity in the synthesis of β-aminopropanoic acid derivatives. nih.gov

Chiral Auxiliaries and Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-amino acid derivatives. This approach avoids the use of metals and often relies on the use of small organic molecules as catalysts. The Mannich reaction and conjugate additions are among the most important methods in this category. nih.govnih.govbiorxiv.org For instance, thiourea compounds can function as asymmetric Brønsted acid catalysts in certain transformations. nih.gov

Chiral auxiliaries, which are stereochemically pure compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are also a well-established strategy. After the desired chiral center is created, the auxiliary can be removed.

Transition Metal Catalysis in Asymmetric Synthesis

Transition metal catalysis offers a versatile and highly efficient route to enantiomerically enriched β-amino acid derivatives. nih.govnih.govbiorxiv.org A variety of transition metals, including copper, rhodium, and ruthenium, have been employed in asymmetric synthesis. nih.govresearchgate.net

One notable example is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net In this method, the use of an appropriate chiral ligand can control the regioselectivity of the hydrocupration, leading to the formation of the desired β-amino acid derivative. researchgate.netresearchgate.net This strategy provides a practical and versatile approach to a wide range of chiral compounds. nih.gov

Key methodologies in transition metal-catalyzed asymmetric synthesis include:

Hydrogenation of enamines: This is a common strategy for producing chiral β-amino acids. nih.gov

Addition of nucleophiles to imines: This approach allows for the construction of the β-amino acid backbone. researchgate.net

Conjugate addition reactions: These are among the most important methods due to the ready availability of α,β-unsaturated carbonyl starting materials. researchgate.net

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological and enzymatic methods present a green and sustainable alternative to traditional chemical synthesis. These approaches often offer high selectivity and operate under mild reaction conditions.

Microbial Production Pathways of β-Alanine Precursors

β-Alanine is a key precursor for the synthesis of N-Coco-β-aminopropanoic acid. The microbial production of β-alanine has been successfully demonstrated in engineered microorganisms such as Escherichia coli and Rhodococcus opacus. nih.govnih.gov In prokaryotes, the primary pathway for β-alanine production is the decarboxylation of L-aspartate, a reaction catalyzed by the enzyme L-aspartate 1-decarboxylase. nih.gov

Metabolic engineering strategies have been employed to enhance β-alanine production. These include:

Modification of glucose assimilation systems: Inactivating the phosphotransferase system (PTS) and introducing an alternative non-PTS system can increase the flux towards β-alanine precursors. nih.gov

Enhancing precursor supply: Synergistically improving the supply of oxaloacetate and L-aspartate by strengthening the main metabolic flux and blocking competing pathways can significantly increase the β-alanine titer. nih.gov

MicroorganismPrecursorKey EnzymeReported Titer
Escherichia coliGlucoseL-aspartate-α-decarboxylase74.03 g/L
Rhodococcus opacusCO2Aspartate decarboxylase345 µg/L
Corynebacterium glutamicumGlucoseL-aspartate 1-decarboxylase56 g/L

Enzyme-Catalyzed Biotransformations for β-Amino Acid Synthesis

Enzymes offer high enantio- and regioselectivity for the synthesis of β-amino acids. Several classes of enzymes have been successfully employed for this purpose.

Transaminases (Aminotransferases): These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to an acceptor. nih.gov They can be used for the asymmetric synthesis of β-amino acids from prochiral β-keto acids or for the kinetic resolution of racemic β-amino acids. nih.gov

Aminomutases: These enzymes catalyze the intramolecular transfer of an amino group, converting α-amino acids to their corresponding β-isomers. nih.gov

β-Aminopeptidases: Certain β-aminopeptidases have been shown to be useful for the production of enantiopure β²-amino acids. semanticscholar.org

A novel approach involves a two-enzyme cascade for the aminomutation of α-alanine to β-alanine, utilizing an aspartate β-decarboxylase and an L-aspartate-α-decarboxylase. biorxiv.org

Biocatalytic Strategies for N-Acyl Amino Acid Formation

The final step in the synthesis of N-Coco-β-aminopropanoic acid is the N-acylation of the β-amino acid with a coco-fatty acid. Biocatalytic methods provide an environmentally friendly alternative to conventional chemical acylation, which often involves harsh reagents. nih.govresearchgate.netd-nb.info

Enzymes suitable for the synthesis of N-acyl amino acids (NAAAs) include: nih.govresearchgate.net

Lipases

Aminoacylases nih.govresearchgate.net

N-acyl amino acid synthases (NAS) researchgate.net

Two primary enzymatic strategies for the activation of the carboxylic acid for acylation have been identified: nih.govresearchgate.net

ATP-dependent pathways: Acyl-adenylating enzymes utilize the energy from ATP hydrolysis to form a reactive acyl-adenylate intermediate. nih.govresearchgate.net

ATP-independent pathways: Hydrolases, such as lipases and aminoacylases, can catalyze the reaction through the formation of an acyl-enzyme intermediate or by orienting the substrates favorably in the active site. nih.govresearchgate.net

The development of enzymes that can accept long-chain fatty acids as substrates is crucial for the synthesis of compounds like N-Coco-β-aminopropanoic acid. nih.govd-nb.info

Chemical Reactivity and Derivatization Studies of N Coco β Aminopropanoic Acid

Amphoteric Behavior in Complex Chemical Environments

N-Coco-β-aminopropanoic acid, like other amino acids, exhibits amphoteric behavior, meaning it can function as both an acid and a base. askiitians.comtiwariacademy.com This dual reactivity is a direct consequence of the presence of an acidic carboxyl group (-COOH) and a basic amino group (-NHR) within the same molecule. askiitians.com

Protonation and Deprotonation Equilibria

The amphoteric nature of N-Coco-β-aminopropanoic acid is governed by protonation and deprotonation equilibria that are dependent on the pH of the surrounding environment. The carboxyl group can donate a proton (acting as a Brønsted-Lowry acid), while the amino group can accept a proton (acting as a Brønsted-Lowry base). askiitians.comyoutube.com

These equilibria can be represented as follows:

In acidic solutions (low pH): The amino group is protonated, and the molecule carries a net positive charge.

H₂N⁺(R)-CH₂-CH₂-COOH

In alkaline solutions (high pH): The carboxyl group is deprotonated, and the molecule carries a net negative charge.

HN(R)-CH₂-CH₂-COO⁻

At the isoelectric point: The molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge.

H₂N⁺(R)-CH₂-CH₂-COO⁻

Table 1: Predicted Acid Dissociation Constants (pKa) for the Parent Compound, 3-Aminopropanoic Acid. foodb.ca
Functional GrouppKa ValueDescription
Carboxyl (-COOH)4.08Represents the equilibrium between the protonated carboxyl group and the deprotonated carboxylate anion.
Amino (-NH₂)10.31Represents the equilibrium between the protonated amino group and the neutral amine.

Zwitterionic States and Their Influence on Reactivity

The zwitterionic nature profoundly influences the molecule's reactivity and physical properties. The presence of both the charged, hydrophilic headgroup and the long, lipophilic "coco" tail makes N-Coco-β-aminopropanoic acid a classic amphiphilic molecule. This structure drives its tendency to form micelles and other self-assembled structures in aqueous solutions, a key aspect of its function as a surfactant. The ionic headgroup facilitates interactions with polar solvents and other charged species, while the alkyl chain influences its solubility in nonpolar environments and its packing in aggregates. researchgate.net The specific ionic form of the molecule, dictated by pH, is crucial for its performance in various formulations. google.com

Formation of Coordination Complexes with Metal Ions

The amino and carboxylate groups of N-Coco-β-aminopropanoic acid serve as effective binding sites for metal ions, enabling the formation of coordination complexes. Amino acids are well-established ligands in coordination chemistry, typically binding to metals in a bidentate fashion. wikipedia.org

In the case of N-Coco-β-aminopropanoic acid, the deprotonated carboxylate (-COO⁻) and the nitrogen of the amino group (-NHR-) can act as Lewis bases, donating electron pairs to a central metal ion (a Lewis acid). google.com This chelation commonly results in the formation of a stable six-membered ring structure (M-O-C-C-C-N), a slight variation from the five-membered rings formed by α-amino acids. wikipedia.org β-amino acids have been shown to be potent chelators for various divalent metal ions. nih.gov

The coordination can be represented as: Mⁿ⁺ + 2 [HN(R)-CH₂-CH₂-COO]⁻ → [M(HN(R)-CH₂-CH₂-COO)₂]⁽ⁿ⁻²⁾⁺

The properties of the resulting metallo-complexes, such as their stability, solubility, and subsequent reactivity, are dependent on the nature of the metal ion, the pH of the solution, and the steric hindrance imposed by the "coco" alkyl group. The formation of such complexes is a critical aspect of the molecule's chemical reactivity and has implications for its behavior in biological and industrial systems where metal ions are present. nih.gov

Table 2: Potential Coordination Interactions with Divalent Metal Ions.
Metal IonPotential Coordination GeometryBinding Mode
Copper (Cu²⁺)Square Planar / Distorted OctahedralBidentate (N, O) Chelation. nih.gov
Zinc (Zn²⁺)TetrahedralBidentate (N, O) Chelation. nih.gov
Nickel (Ni²⁺)OctahedralBidentate (N, O) Chelation. nih.gov
Cobalt (Co²⁺)OctahedralBidentate (N, O) Chelation. researchgate.net

Synthesis of Advanced Derivatives

The structure of N-Coco-β-aminopropanoic acid offers pathways for the synthesis of more complex molecules and materials through derivatization of its functional groups.

N-Substituted N-Coco-β-Aminopropanoic Acid Analogues

While N-Coco-β-aminopropanoic acid is itself an N-substituted amino acid, the underlying β-amino acid scaffold is a versatile platform for creating a wide array of analogues. Synthetic strategies often involve the reaction of primary amines with acrylic acid derivatives or the modification of β-alanine itself. N-substitution on the β-amino acid framework allows for the introduction of diverse functionalities, which can tailor the molecule's physicochemical properties and bioactivity. nih.gov For example, research has shown the synthesis of N-substituted β-amino acid derivatives bearing moieties like 2-hydroxyphenyl groups to create compounds with specific antimicrobial properties. nih.gov These synthetic approaches highlight the versatility of the N-substituted β-amino propionic acid scaffold for developing novel chemical entities.

Oligomerization and Polymerization Studies

The bifunctional nature of N-Coco-β-aminopropanoic acid allows it to serve as a monomer for the synthesis of oligomers and polymers. A notable area of research is the creation of "β-peptoids," which are oligomers of N-substituted-β-aminopropionic acids. nih.govfigshare.com

A common method for synthesizing these structures is through solid-phase synthesis, which involves a repeating two-step reaction sequence: nih.govfigshare.com

Acylation: The secondary amine on the resin-bound N-substituted β-alanine is acylated, for instance, with acryloyl chloride.

Michael Addition: A primary amine undergoes a Michael addition reaction with the resulting acrylamide (B121943) to introduce the next N-substituted monomer unit.

This iterative process allows for the controlled, stepwise assembly of defined oligomeric chains. nih.gov The resulting β-peptoids are analogues of peptides but with the side chain attached to the backbone nitrogen rather than the α-carbon. This structural difference can impart unique properties, including resistance to enzymatic degradation, making them of interest in various fields of materials science and biotechnology.

β-Peptide Synthesis and Conformation

The incorporation of N-Coco-β-aminopropanoic acid into peptide chains offers a strategy for the synthesis of β-peptides with modified backbones. These synthetic oligomers of β-amino acids are of significant interest due to their resistance to enzymatic degradation and their propensity to form stable secondary structures.

The synthesis of β-peptides containing N-Coco-β-aminopropanoic acid can be accomplished using established peptide coupling techniques, such as those employed in solid-phase peptide synthesis (SPPS). The carboxylic acid moiety of N-Coco-β-aminopropanoic acid can be activated and reacted with the amino group of a growing peptide chain. The presence of the N-coco-alkyl group introduces a long, flexible hydrophobic chain onto the peptide backbone. This modification can significantly influence the resulting peptide's conformational preferences and its ability to self-assemble.

Detailed Research Findings:

The introduction of long N-alkyl chains in β-peptides is known to affect their secondary structure. While α-peptides containing N-alkylated amino acids often show disrupted hydrogen bonding, β-peptides with N-alkylation can still adopt well-defined conformations. The hydrophobic interactions between the coco-alkyl chains can act as a driving force for folding and self-assembly into higher-order structures.

Conformational analysis of β-peptides containing long-chain N-alkylated residues has been investigated using various spectroscopic and computational methods. Techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in determining the secondary structure of these molecules in solution.

Illustrative Data on Conformational Analysis of a Model β-Peptide with a Long N-Alkyl Chain:

Analytical TechniqueTypical ObservationInferred Conformation
Circular Dichroism (CD) A distinct minimum around 215 nm and a maximum around 195 nm in a non-polar solvent.Suggests the presence of a helical structure, such as a 14-helix, which is common for β-peptides.
2D NMR Spectroscopy Observation of specific Nuclear Overhauser Effect (NOE) correlations between non-adjacent residues.Provides evidence for a folded and stable conformation in solution, with defined spatial arrangements of the atoms.
FT-IR Spectroscopy The Amide I band appearing in the range of 1640-1660 cm⁻¹.Consistent with the presence of ordered secondary structures like helices.
Polyamide Formation

The bifunctional nature of N-Coco-β-aminopropanoic acid allows it to act as a monomer for the synthesis of polyamides. Through polycondensation reactions, where the carboxylic acid group of one monomer reacts with the amine group of another, a polymer chain with repeating N-coco-β-aminopropanoic acid units can be formed.

The resulting polyamide would possess unique characteristics due to the presence of the long coco-alkyl side chains. These side chains would impart significant hydrophobicity and flexibility to the polymer, influencing its physical and chemical properties. For instance, the bulky side groups would likely disrupt the regular packing of the polymer chains, leading to a more amorphous structure compared to conventional polyamides like Nylon 6.

Detailed Research Findings:

The synthesis of polyamides from N-substituted amino acids can be achieved through melt or solution polycondensation. The properties of the resulting polymers are highly dependent on the nature of the N-substituent. In the case of N-Coco-β-aminopropanoic acid, the long alkyl chain is expected to act as an internal plasticizer, leading to a polymer with increased flexibility and a lower glass transition temperature. The amphiphilic nature of the repeating units could also lead to interesting self-assembly behavior in solution and in the solid state.

Anticipated Properties of Polyamides from N-Coco-β-Aminopropanoic Acid:

PropertyExpected OutcomeUnderlying Reason
Solubility Likely soluble in a range of organic solvents.The hydrophobic coco-alkyl chains would enhance solubility in less polar solvents.
Thermal Stability Moderate thermal stability, with decomposition temperatures depending on molecular weight.The aliphatic side chains might initiate degradation at lower temperatures compared to aromatic polyamides.
Mechanical Behavior Expected to be a soft and flexible material.The long alkyl side chains would increase the free volume and reduce interchain interactions.
Surface Properties The polymer may exhibit surface-active properties.The amphiphilic nature of the monomer units would drive the polymer to accumulate at interfaces.

Gemini Surfactant Architectures Incorporating N-Coco-β-Aminopropanoic Acidrsc.org

Gemini surfactants are a class of surface-active molecules that consist of two hydrophobic tails and two hydrophilic head groups, linked by a spacer. rsc.org N-Coco-β-aminopropanoic acid serves as an excellent building block for the synthesis of novel Gemini surfactants. Its inherent structure provides a pre-assembled hydrophobic tail (coco-alkyl group) and a hydrophilic head (β-amino acid moiety).

The synthesis of a Gemini surfactant from N-Coco-β-aminopropanoic acid can be envisioned by coupling two molecules of the amino acid through their carboxylic acid or amine functionalities using a suitable spacer. For example, reacting two molecules of N-Coco-β-aminopropanoic acid with a diamine spacer would result in a Gemini surfactant with two coco-alkyl tails and two amino acid-based head groups.

Detailed Research Findings:

Gemini surfactants typically exhibit significantly improved surface activity and efficiency compared to their corresponding single-chain monomeric surfactants. rsc.org This includes a much lower critical micelle concentration (CMC) and a greater ability to reduce surface tension. The architecture of the Gemini surfactant, including the nature of the spacer and the head groups, plays a crucial role in determining its physicochemical properties.

The incorporation of the N-Coco-β-aminopropanoic acid moiety would introduce both a secondary amine and a carboxylic acid group into the hydrophilic head, making the resulting Gemini surfactant pH-responsive. At different pH values, the head groups could be cationic, anionic, or zwitterionic, which would in turn affect the surfactant's aggregation behavior and performance.

Projected Physicochemical Properties of a Gemini Surfactant from N-Coco-β-Aminopropanoic Acid:

ParameterAnticipated Value / BehaviorSignificance
Critical Micelle Concentration (CMC) Expected to be one to two orders of magnitude lower than the monomeric N-Coco-β-aminopropanoic acid.Higher efficiency in forming micelles, requiring less surfactant to achieve its effect.
Surface Tension at CMC (γ_cmc) Significantly low, indicating high efficiency in reducing the surface tension of water.A measure of the surfactant's effectiveness at interfaces.
pH-Responsiveness Aggregation and surface properties will be highly dependent on the pH of the aqueous solution.Allows for the creation of "smart" surfactant systems that respond to environmental stimuli.
Aggregation Structures Capable of forming various self-assembled structures like micelles, vesicles, or lamellae.The specific structure formed would depend on concentration, pH, temperature, and the spacer's nature.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of N-Coco-β-aminopropanoic acid and its related products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of N-Coco-β-aminopropanoic acid. scispace.comfau.de Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be established. nih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals would include those for the terminal methyl group of the fatty acid chain, the repeating methylene (B1212753) (-CH₂-) units of the alkyl chain, the methylene groups adjacent to the nitrogen atom and the carboxyl group, and the N-H proton. acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms. Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbons in the alkyl chain, and the carbons of the aminopropanoic moiety. nih.gov

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, confirming assignments made in the 1D spectra. nih.gov This is crucial for distinguishing between the various methylene groups in the complex structure.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for N-Coco-β-aminopropanoic acid (C12 Homologue)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Alkyl -CH₃ ~0.88 ~14.0
Alkyl -(CH₂)n- ~1.26 ~22.0 - 32.0
N-CH₂-Alkyl ~2.90 ~49.0
N-CH₂-CH₂COOH ~3.10 ~45.0
CH₂-COOH ~2.60 ~35.0

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov For N-Coco-β-aminopropanoic acid, these methods can rapidly confirm the presence of the key structural components. nih.gov

Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to polar bonds. The spectrum of N-Coco-β-aminopropanoic acid would be expected to show strong absorption bands corresponding to O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, N-H bending of the secondary amine, and C-H stretching of the long alkyl chain. researchgate.netaip.orgresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and provides valuable information about the carbon backbone of the alkyl chain. nih.gov

Table 2: Key Infrared and Raman Vibrational Frequencies for N-Coco-β-aminopropanoic acid

Functional Group Vibration Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad) Weak
N-H (Amine Salt) Stretching 2200-3000 (broad) Weak
C-H (Alkyl) Stretching 2850-2960 2850-2960
C=O (Carboxylic Acid) Stretching 1700-1725 1700-1725
COO⁻ (Carboxylate) Asymmetric Stretch 1550-1610 Weak

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the composition of the N-Coco-β-aminopropanoic acid mixture. bohrium.comnih.gov Due to the compound's polarity and low volatility, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, often in conjunction with liquid chromatography (LC-MS). shimadzu.comwordpress.com

MS analysis provides the molecular weights of the different alkyl homologues present in the sample (e.g., C8, C10, C12, C14, C16, C18). nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ions. The resulting fragment ions provide valuable structural information, helping to confirm the identity of the compound by showing characteristic losses of the carboxylic acid group or fragments from the alkyl chain. chromatographyonline.com

Table 3: Expected Molecular Ions for Common Homologues of N-Coco-β-aminopropanoic acid in ESI-MS

Coconut Fatty Acid Alkyl Chain Formula of Homologue [M+H]⁺ (m/z) [M-H]⁻ (m/z)
Caprylic Acid C8H17 C₁₁H₂₃NO₂ 202.17 200.16
Capric Acid C10H21 C₁₃H₂₇NO₂ 230.21 228.19
Lauric Acid C12H25 C₁₅H₃₁NO₂ 258.24 256.22
Myristic Acid C14H29 C₁₇H₃₅NO₂ 286.27 284.25
Palmitic Acid C16H33 C₁₉H₃₉NO₂ 314.30 312.28

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the complex mixture of homologues in N-Coco-β-aminopropanoic acid, allowing for their individual quantification and purity assessment. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing amphoteric surfactants like N-Coco-β-aminopropanoic acid. researchgate.netthermofisher.com Reversed-phase HPLC (RP-HPLC) is typically used to separate the components based on the differing hydrophobicity of their alkyl chains. aocs.orgresearchgate.net

Columns: C8 or C18 columns are commonly used, where the longer alkyl chains are retained more strongly and thus elute later.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., with ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. shimadzu.com

Detection: Since the compound lacks a strong UV chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are preferred for quantification. thermofisher.com HPLC-MS combines the separation power of HPLC with the sensitive and specific detection of MS. shimadzu.comresearchgate.netmdpi.com

Table 4: Example HPLC Gradient Program for Separation of N-Coco-β-aminopropanoic Acid Homologues

Time (minutes) % Mobile Phase A (Water + 10 mM Ammonium Acetate) % Mobile Phase B (Acetonitrile/Isopropanol)
0.0 70 30
15.0 10 90
20.0 10 90
20.1 70 30

Direct analysis of N-Coco-β-aminopropanoic acid by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. scioninstruments.com However, GC is the standard method for determining the fatty acid profile of the "coco" alkyl feedstock. restek.com To achieve this, the N-Coco-β-aminopropanoic acid must first be chemically processed.

The analysis involves two key steps:

Hydrolysis: The amide linkage is cleaved to release the free fatty acids from the β-aminopropanoic acid moiety.

Derivatization: The resulting free fatty acids are converted into volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs), through a process like transesterification. scioninstruments.comthermofisher.com

The resulting FAMEs mixture is then analyzed by GC, typically with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification. gcms.cz This analysis provides a quantitative distribution of the different fatty acid chains (C8 to C18) that constitute the "coco" part of the molecule. restek.com

Table 5: Typical Fatty Acid Composition of Coconut Oil Determined by GC of FAMEs

Fatty Acid Carbon Chain Typical Percentage (%)
Caproic Acid C6:0 0.4 - 0.6
Caprylic Acid C8:0 5.0 - 9.0
Capric Acid C10:0 6.0 - 10.0
Lauric Acid C12:0 44.0 - 52.0
Myristic Acid C14:0 13.0 - 19.0
Palmitic Acid C16:0 8.0 - 11.0
Stearic Acid C18:0 2.0 - 4.0
Oleic Acid C18:1 5.0 - 8.0

Source: Data compiled from general knowledge on coconut oil composition. wiley.comusu.ac.id

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool offering high-efficiency separations, rapid analysis times, and minimal consumption of reagents and samples. core.ac.uk The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. ijpsonline.com For a zwitterionic compound like N-Coco-β-aminopropanoic acid, which possesses both a carboxylic acid and an amino group, its net charge is highly dependent on the pH of the buffer solution (background electrolyte). In its isoelectric point, the net charge is zero, and it will not migrate in a standard CE setup, known as Capillary Zone Electrophoresis (CZE). core.ac.uknih.gov However, by adjusting the pH of the background electrolyte to be significantly lower or higher than its isoelectric point, the compound will acquire a net positive or negative charge, respectively, allowing for its separation. nih.govnih.gov

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the applicability of CE to neutral and charged analytes alike. ijpsonline.comscispace.com This technique is particularly well-suited for the analysis of amphoteric surfactants such as N-Coco-β-aminopropanoic acid. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. scispace.comeurjchem.com These charged micelles act as a pseudo-stationary phase. eurjchem.com The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase. core.ac.uk The hydrophobic coco alkyl chain of N-Coco-β-aminopropanoic acid will interact with the hydrophobic core of the micelles, while the hydrophilic aminopropanoic acid head will interact with the aqueous phase. This partitioning behavior, combined with the electrophoretic mobility of the analyte and the micelles, allows for the high-resolution separation of different components in a mixture. core.ac.ukijpsonline.com

The table below outlines typical experimental parameters for the analysis of amino acid-like compounds using MEKC.

ParameterTypical Condition/ValuePurpose/Effect
Capillary Fused-silica, 50-75 µm i.d., 50-100 cm lengthProvides the separation channel; dimensions affect efficiency and analysis time.
Background Electrolyte (BGE) 20-100 mM Borate or Phosphate bufferMaintains a constant pH and provides conductivity.
pH 8.0 - 10.0Controls the charge of the analyte and the electroosmotic flow (EOF). nih.gov
Micelle System 25-100 mM Sodium Dodecyl Sulfate (SDS)Forms the pseudo-stationary phase for differential partitioning. scispace.com
Organic Modifier 5-20% Methanol or AcetonitrileModifies the partitioning of the analyte into the micelles, improving resolution. nih.gov
Applied Voltage 15-30 kVDrives the separation by electrophoresis and electroosmotic flow. nih.gov
Temperature 20-35 °CAffects buffer viscosity, micelle formation, and migration times. mdpi.com
Detection Indirect or Direct UV (200-220 nm)Monitors the separated analytes as they pass the detector window. nih.gov

Advanced Derivatization for Enhanced Analytical Detection

Direct detection of N-Coco-β-aminopropanoic acid can be challenging due to its lack of a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Visible or fluorescence detectors used in liquid chromatography and capillary electrophoresis. libretexts.org To overcome this limitation, chemical derivatization is employed. This process involves reacting the analyte with a labeling reagent to attach a moiety that enhances its detectability. gcms.cz Derivatization can be performed either before (pre-column) or after (post-column) the analytical separation. For N-Coco-β-aminopropanoic acid, the primary targets for derivatization are the secondary amine and the carboxylic acid functional groups. libretexts.org

The introduction of a derivatizing agent serves multiple purposes:

Improved Sensitivity: Attaching a highly absorbing (chromophoric) or fluorescent (fluorophoric) group significantly lowers the limits of detection. libretexts.orgnih.gov

Enhanced Selectivity: The derivatization reaction can be specific to a particular functional group, reducing interference from other matrix components. science.gov

Modified Chromatographic Behavior: Derivatization can alter the polarity and volatility of the analyte, making it more amenable to separation by techniques like reversed-phase HPLC or even gas chromatography. libretexts.orgresearchgate.net

Several reagents are available for the derivatization of the amino or carboxylic acid groups present in N-Coco-β-aminopropanoic acid. For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole (NBD-F) react with the amino group to yield highly fluorescent derivatives, enabling sensitive detection by laser-induced fluorescence (LIF). nih.govuu.nl For enhancing detection in mass spectrometry, derivatization can increase the molecular mass and improve ionization efficiency. researchgate.net Alkylation of the carboxylic acid group to form an ester can increase the hydrophobicity and volatility of the compound. gcms.cznih.gov

The following table summarizes common derivatization reagents applicable to the functional groups found in N-Coco-β-aminopropanoic acid.

Derivatization ReagentTarget Functional GroupResulting DerivativeCommon Detection Method
9-fluorenylmethyl chloroformate (FMOC-Cl) AminoFluorescent FMOC-adductFluorescence, UV
4-fluoro-7-nitrobenzo-2,1,3-oxadiazole (NBD-F) AminoFluorescent NBD-adductFluorescence, UV-Vis
2,4'-Dibromoacetophenone Carboxylic Acid4'-Bromophenacyl esterUV-Vis researchgate.net
Pentafluorobenzyl bromide (PFB-Br) Carboxylic AcidPentafluorobenzyl esterElectron Capture Detection (GC), MS libretexts.org
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) AminoFluorescent AQC-adductFluorescence, MS researchgate.net

Theoretical and Computational Investigations of N Coco β Aminopropanoic Acid

Molecular Modeling and Simulations

Molecular modeling and simulation are powerful tools to investigate the structure, dynamics, and interactions of molecules like N-Coco-β-aminopropanoic acid at an atomic level. These methods can provide insights that are often difficult to obtain through experimental techniques alone.

Conformational Analysis of N-Coco-β-Aminopropanoic Acid and its Oligomers

The conformational landscape of N-Coco-β-aminopropanoic acid is expected to be complex due to the flexibility of the coco-alkyl chain and the β-amino acid backbone. Conformational analysis aims to identify the low-energy, stable three-dimensional structures the molecule can adopt.

Monomeric Conformations: For a single molecule of N-Coco-β-aminopropanoic acid, the primary degrees of freedom are the torsion angles along the alkyl chain and the backbone of the β-alanine moiety. The long alkyl chain, derived from coconut oil, is predominantly composed of C12 (lauryl) and C14 (myristyl) chains. These chains are highly flexible and can exist in numerous conformations, from fully extended (all-trans) to various folded or bent states. The β-amino acid portion also has distinct conformational preferences compared to α-amino acids, with a more flexible backbone. nih.gov Computational studies on simpler β-peptides have shown that they can adopt stable helical or extended structures. nih.gov

Oligomeric Structures: While N-Coco-β-aminopropanoic acid is not typically known to form covalent oligomers in the same way as standard amino acids in peptides, non-covalent oligomers or aggregates are central to its function as a surfactant. However, if covalent oligomers were to be studied, theoretical analysis would focus on the secondary structures they might form. Studies on the oligomerization of β-amino acids have shown they can form stable, well-defined helical structures, sometimes referred to as "β-peptides". nih.govnih.gov The presence of the long N-alkyl chain would significantly influence the stability and nature of these structures, likely promoting aggregation driven by hydrophobic interactions.

A hypothetical conformational analysis of a simplified N-dodecyl-β-aminopropanoic acid monomer might yield a potential energy surface indicating the relative energies of different backbone torsion angles (φ, ψ, and ω).

Table 1: Illustrative Conformational Energy Data for a Model N-Alkyl-β-Alanine

Conformation Dihedral Angle (φ, ψ, ω) Relative Energy (kcal/mol) Key Intramolecular Interactions
Extended (~180°, ~180°, 180°) 0.0 Minimal steric hindrance
Helical Turn (-60°, ~-40°, ~180°) +2.5 Potential for intramolecular H-bond

Note: This table is for illustrative purposes and based on general principles of conformational analysis of similar molecules.

Intermolecular Interactions and Aggregation Behavior

As an amphiphilic molecule, N-Coco-β-aminopropanoic acid's behavior in solution is dominated by its tendency to self-assemble. Molecular dynamics (MD) simulations are the primary tool for investigating these phenomena.

MD simulations would model the behavior of many N-Coco-β-aminopropanoic acid molecules in an explicit solvent (typically water). These simulations can track the movement of each atom over time, revealing how the molecules interact and organize themselves. Key intermolecular interactions at play include:

Hydrophobic Interactions: The non-polar coco-alkyl chains will tend to associate with each other to minimize their contact with water. This is the primary driving force for aggregation.

Hydrogen Bonding: The carboxylic acid and secondary amine groups are capable of forming hydrogen bonds with water and with other surfactant molecules.

Electrostatic Interactions: Depending on the pH of the solution, the amino and carboxyl groups can be ionized (NH2+ and COO-), leading to electrostatic repulsion or attraction between the head groups.

These simulations can predict the critical micelle concentration (CMC) and the structure of the resulting aggregates, such as spherical or cylindrical micelles, or bilayers. Computational studies on the self-assembly of similar amphiphilic peptides and surfactants have successfully modeled these processes. beilstein-journals.orgnih.gov

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

Electronic Structure and Reactivity Predictions

DFT calculations can be used to determine a range of electronic properties for N-Coco-β-aminopropanoic acid. mdpi.com

Electron Distribution and Molecular Orbitals: These calculations reveal how electron density is distributed across the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For an amphiphilic molecule like this, the HOMO and LUMO are likely to be localized on the polar headgroup, which is the most reactive part of the molecule.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. rsc.org These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Electronic Properties for N-Dodecyl-β-Aminopropanoic Acid

Property Value Interpretation
HOMO Energy -6.5 eV Related to ionization potential; electron-donating ability
LUMO Energy +1.2 eV Related to electron affinity; electron-accepting ability
HOMO-LUMO Gap 7.7 eV Indicator of chemical stability and reactivity

Note: This data is hypothetical and serves to illustrate the output of DFT calculations for a model system.

Energetic Profiles of Reaction Pathways

Quantum chemical calculations are invaluable for mapping out the energy changes that occur during a chemical reaction. This involves calculating the energies of reactants, products, transition states, and any intermediates.

For N-Coco-β-aminopropanoic acid, relevant reactions could include protonation/deprotonation at the amino and carboxyl groups, or reactions involving the amide bond. For instance, the acidity (pKa) of the carboxylic acid and the basicity (pKb) of the amine can be predicted by calculating the Gibbs free energy change of the respective protonation/deprotonation reactions.

Another area of study could be the mechanism of amide hydrolysis. DFT calculations can model the step-by-step process of water attacking the carbonyl carbon, forming a tetrahedral intermediate, and the subsequent breaking of the C-N bond. The calculated energy barriers for each step (activation energies) can predict the reaction rate. Theoretical studies on the hydrolysis of peptides and amides have provided detailed mechanistic insights. researchgate.net

Table 3: Example of a Calculated Energetic Profile for a Hypothetical Reaction Step

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials
Transition State +15.2 Energy maximum along the reaction coordinate
Intermediate -5.8 A meta-stable species formed during the reaction

Note: This table represents a generic reaction profile to illustrate the type of data obtained from quantum chemical calculations of reaction pathways.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Aquatic and Soil Systems

N-Coco-β-aminopropanoic acid, like other coco-derived amphoteric surfactants, is generally considered to be readily biodegradable. alfa-chemistry.com The degradation process in both aquatic and terrestrial environments is primarily driven by microbial activity, which involves enzymatic breakdown of the molecule.

Enzymatic Hydrolysis Mechanisms

The initial and often rate-limiting step in the biodegradation of N-acyl amino acids is the enzymatic hydrolysis of the amide bond that links the fatty acid (coco) chain to the β-aminopropanoic acid head group. chalmers.se This reaction is catalyzed by a class of enzymes known as amidohydrolases or acylases. These enzymes facilitate the cleavage of the C-N bond, yielding a fatty acid and β-alanine.

The general mechanism involves the binding of the N-Coco-β-aminopropanoic acid molecule to the active site of the enzyme. A nucleophilic attack, typically by a water molecule activated by the enzyme's catalytic residues, occurs at the carbonyl carbon of the amide bond. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the fatty acid and β-alanine as separate entities. The fatty acid can then enter the β-oxidation pathway for further degradation, while β-alanine, a naturally occurring amino acid, can be utilized by microorganisms in their metabolic processes. nih.gov

Microbial Degradation Processes

A diverse range of microorganisms present in soil and aquatic environments, including bacteria and fungi, are capable of degrading N-Coco-β-aminopropanoic acid. researchgate.net The degradation process typically proceeds aerobically, although some amphoteric surfactants have shown potential for anaerobic degradation as well.

The primary biodegradation of the parent surfactant molecule leads to the loss of its surface-active properties. Following enzymatic hydrolysis, the resulting fatty acids are readily metabolized by microorganisms through the well-established β-oxidation pathway. mdpi.com In this cyclical process, the fatty acid chain is progressively shortened by two carbon atoms at a time, generating acetyl-CoA, which can then enter the citric acid cycle for energy production.

The other initial breakdown product, β-alanine, is a non-proteinogenic amino acid that can be metabolized by various microbial pathways. One common pathway involves its conversion to malonate semialdehyde, which is then further metabolized to acetyl-CoA and enters the central carbon metabolism. nih.gov Ultimately, under aerobic conditions, N-Coco-β-aminopropanoic acid is expected to be mineralized to carbon dioxide, water, and inorganic nutrients.

Studies on related amphoteric surfactants, such as disodium (B8443419) cocoamphodiacetate, have shown that while the parent compound is completely removed during wastewater treatment processes, some recalcitrant metabolites may be formed. nih.gov However, for compounds like cocamidopropyl betaine (B1666868), which shares structural similarities, extensive degradation in wastewater treatment plants prevents its accumulation in the environment. medicalnewstoday.com

Environmental Impact Assessment of N-Coco-β-Aminopropanoic Acid

As an amphoteric surfactant, N-Coco-β-aminopropanoic acid is expected to have a low potential for bioaccumulation. santos.com Its biodegradability suggests that it will not persist in the environment for extended periods.

Ecotoxicity data for N-Coco-β-aminopropanoic acid is limited. However, studies on structurally similar amphoteric surfactants, such as cocamidopropyl betaine (CAPB), provide some insights. CAPB is listed as being very toxic to aquatic life. medicalnewstoday.com However, a comprehensive aquatic risk assessment concluded that due to its extensive degradation in wastewater treatment, it is considered safe for the aquatic environment. medicalnewstoday.com The toxicity of surfactants to aquatic organisms like Daphnia magna and algae can vary depending on the specific structure of the surfactant and the test organism. mdpi.commdpi.comnih.govnih.gov Generally, amphoteric surfactants are considered to have low toxicity. alfa-chemistry.com

Table 1: Summary of Ecotoxicity Data for a Structurally Similar Amphoteric Surfactant (Cocamidopropyl Betaine)

Test OrganismEndpointToxicity Value (mg/L)Reference
FishLC501-10 santos.com
Daphnia magnaEC501-10 santos.com
AlgaeEC501-10 santos.com

Note: Data presented is for Cocamidopropyl Betaine as a representative amphoteric surfactant and may not be directly applicable to N-Coco-β-aminopropanoic acid.

Applications in Specialized Chemical Formulations and Materials Science Research Perspective

Role as a Component in Amphoteric Surfactant Systems

As an amphoteric surfactant, N-Coco-β-aminopropanoic acid possesses both acidic (carboxyl) and basic (amino) functional groups. This dual nature allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the solution, making it a highly adaptable component in complex surfactant systems.

The surface activity of N-Coco-β-aminopropanoic acid is governed by its amphiphilic structure and its response to changes in pH. The long, hydrophobic "coco" tail, typically comprising C12-C14 alkyl chains, drives the molecule to interfaces, such as the air-water or oil-water interface, to minimize contact with the aqueous phase. This adsorption at the interface reduces the surface tension of the water.

The mechanism of its surface activity is intrinsically linked to the ionization state of its amino acid headgroup. The net charge of the molecule can be controlled by adjusting the pH, which in turn influences its packing at interfaces and its interaction with other molecules. nih.gov

Low pH (Acidic Conditions): The amino group is protonated (-NH2+), and the carboxyl group is un-ionized (-COOH). The molecule carries a net positive charge, behaving as a cationic surfactant.

Isoelectric Point: The molecule exists as a zwitterion, with both a positive charge on the amino group (-NH2+) and a negative charge on the carboxyl group (-COO-). The net charge is zero.

High pH (Alkaline Conditions): The carboxyl group is deprotonated (-COO-), and the amino group is neutral (-NH). The molecule carries a net negative charge, behaving as an anionic surfactant.

This pH-responsive behavior allows for the tuning of formulation properties such as foaming, emulsification, and detergency. The increase in the hydrophobicity and length of the alkyl chain generally leads to an increase in surface activity and a decrease in the critical micelle concentration (CMC). whiterose.ac.uk

Table 1: pH-Dependent Forms and Properties of N-Coco-β-aminopropanoic acid This is an interactive table. Select a pH range to see the corresponding molecular state.

pH Range Dominant Ionic Form Overall Charge Primary Behavior
Acidic (pH < 4) Cationic Positive (+) R-NH2+-CH2CH2-COOH
Near Neutral (pH 4-9) Zwitterionic Neutral (0) R-NH2+-CH2CH2-COO-

A key area of research is the synergistic interaction between N-Coco-β-aminopropanoic acid and other classes of surfactants. Synergism occurs when the properties of a surfactant mixture are superior to those of the individual components at the same total concentration. These interactions are primarily driven by electrostatic and hydrophobic forces, which can lead to more efficient packing at interfaces and the formation of mixed micelles at a lower total concentration.

The pH-dependent charge of N-Coco-β-aminopropanoic acid is crucial for these interactions. nih.gov

With Anionic Surfactants (e.g., Sodium Lauryl Sulfate): At a pH below its isoelectric point, N-Coco-β-aminopropanoic acid is cationic and forms strong electrostatic interactions with anionic surfactants. This attraction overcomes the repulsion between the anionic headgroups, leading to a significant reduction in the CMC of the mixture and enhanced surface activity. This principle is observed in systems like cocamidopropyl betaine (B1666868) mixed with anionic surfactants, where strong synergism is reported. researchgate.net

With Cationic Surfactants (e.g., Quaternary Ammonium (B1175870) Compounds): At a pH above its isoelectric point, the molecule is anionic and can interact favorably with cationic surfactants, leading to similar synergistic effects.

These synergistic effects allow for the creation of high-performance formulations with reduced total surfactant content, which is advantageous for both cost and environmental impact.

Table 2: Research Findings on Synergistic Surfactant Interactions This interactive table summarizes observed effects when mixing amphoteric amino acid-based surfactants with other classes.

Mixed Surfactant Class Driving Interaction Force Observed Synergistic Effect Research Context
Anionic Electrostatic attraction (at low pH) Strong reduction in Critical Micelle Concentration (CMC); Enhanced formation of wormlike micelles. researchgate.net Studies on mixtures of zwitterionic/amino acid surfactants confirm superior surface activity compared to individual components. researchgate.net
Cationic Electrostatic attraction (at high pH) Improved surface packing and reduced interfacial tension. The ability of amino acid headgroups to change charge depending on pH facilitates strong binding with oppositely charged surfactants. nih.gov

Integration into Advanced Materials

The unique chemical structure of N-Coco-β-aminopropanoic acid, derived from natural feedstocks, makes it a candidate for the development of advanced and sustainable materials.

N-Coco-β-aminopropanoic acid is an example of a functional chemical derived from renewable resources, positioning it as a green building block for more complex materials. wur.nl Its synthesis utilizes two primary bio-based precursors:

Coconut Oil: The source of the hydrophobic "coco" alkyl chain. Fatty acids from coconut oil are a widely used renewable feedstock in the chemical industry. scispace.com

β-Alanine: The hydrophilic amino acid headgroup. β-Alanine is the only naturally occurring β-amino acid and can be produced through various chemical and, increasingly, biotechnological routes. nih.gov

Research into the enzymatic and fermentation-based production of precursors like β-alanine from substrates such as L-aspartic acid aims to create a more sustainable supply chain for these types of specialty chemicals. nih.govresearchgate.net The bivalent chemical nature of amino acids makes them highly versatile synthons for creating a wide array of functional molecules. mdpi.com

The ability of N-Coco-β-aminopropanoic acid to adsorb onto surfaces makes it a functional agent for modifying the properties of materials and colloidal systems. By forming a layer on the surface of particles, it can impart specific characteristics depending on the system's pH.

This surface functionalization can be used to:

Stabilize Colloidal Dispersions: The adsorbed surfactant layer can prevent particles from aggregating through electrostatic repulsion (when the headgroups are charged) or steric hindrance.

Control Wettability: Modifying a surface with this surfactant can change its character from hydrophobic to hydrophilic (or vice versa), which is critical in applications like coatings and material treatments.

Facilitate Self-Assembly: Like other amino acid-based amphiphiles, N-Coco-β-aminopropanoic acid has the potential to self-assemble into ordered nanostructures, such as micelles, vesicles, or layers on a substrate. This behavior is being explored for creating structured materials in bionanotechnology. researchgate.net

Industrial Chemical Process Research

Research from an industrial perspective focuses on both the application and the synthesis of N-Coco-β-aminopropanoic acid. Liquid detergent compositions containing N-coco-β-aminopropionate have been noted as effective cleaning agents, particularly for removing grease from metallic surfaces. whiterose.ac.uk

Current research is heavily invested in developing and optimizing biotechnological pathways for β-alanine synthesis. researchgate.net These methods, which use enzymes or whole-cell fermentation, offer milder reaction conditions, higher specificity, and a reduced environmental footprint, aligning with the growing industrial demand for green chemistry processes. nih.gov Improving the efficiency of these bio-based routes is critical for the cost-effective and sustainable industrial production of N-Coco-β-aminopropanoic acid and related amino acid surfactants.

Process Optimization for N-Coco-β-Aminopropanoic Acid Manufacturing

The synthesis of N-Coco-β-aminopropanoic acid, an amphoteric surfactant, typically involves the reaction of coconut fatty acids with β-alanine. Research into the optimization of this process draws from broader studies on N-acylation and N-alkylation of amino acids, aiming to improve yield, purity, and economic viability. Key areas of investigation include reaction conditions, catalyst selection, and purification methods.

The direct thermal condensation of a fatty acid and an amine to form an amide bond often requires high temperatures and long reaction times, which can lead to undesirable side reactions and reduced yield. google.com To circumvent these issues, various catalytic strategies are being explored. While traditional methods for N-alkylation of amino acids often involve stoichiometric reagents that generate significant waste, newer approaches focus on catalytic methods that produce water as the only theoretical byproduct. nih.govresearchgate.net

Research into analogous processes, such as the synthesis of other fatty acid amides, provides a framework for optimizing the production of N-Coco-β-aminopropanoic acid. For instance, studies on the amidation of fatty acids have explored various catalysts and reaction conditions to maximize conversion and minimize byproducts. google.comgoogle.com The choice of catalyst is crucial; for example, Lewis acids have been shown to increase the reaction rate between fatty acids and amine sources. google.com

Microwave-assisted synthesis is another promising area of research for accelerating the amidation process, potentially reducing reaction times from hours to minutes and improving yields. google.com The optimization of parameters such as reactant molar ratios, temperature, and pressure is critical for achieving high conversion rates and product purity. google.com Furthermore, enzymatic synthesis presents a green alternative to chemical methods, offering high selectivity and milder reaction conditions, which can reduce energy consumption and the formation of unwanted byproducts. researchgate.net

The table below summarizes key parameters and findings from research on related fatty acid amide and N-alkyl amino acid syntheses, which can inform the optimization of N-Coco-β-aminopropanoic acid manufacturing.

ParameterArea of InvestigationTypical Range/ConditionsResearch Findings
Catalyst Type and ConcentrationLewis acids (e.g., tetra-n-butyl titanate), Enzymes (e.g., lipases)Lewis acid catalysts can significantly increase the rate of amidation. google.com Enzymatic routes offer high specificity and milder conditions. researchgate.net
Temperature Reaction Temperature120°C - 180°C (Thermal); 25°C - 60°C (Enzymatic)Higher temperatures in thermal processes can increase reaction rates but also lead to side reactions. google.com Enzymatic processes operate at lower, energy-saving temperatures. nih.gov
Reactant Ratio Fatty Acid to Amine Molar Ratio1:1 to 1:3Optimizing the molar ratio is crucial to drive the reaction to completion and minimize unreacted starting materials. google.com
Reaction Time Duration of Synthesis1 - 12 hoursShorter reaction times are preferred to prevent the formation of byproducts like nitriles from amide dehydration. google.com Microwave assistance can drastically reduce this time. google.com
Byproduct Removal Water/Methanol (B129727) RemovalVacuum distillationContinuous removal of byproducts like water shifts the reaction equilibrium towards the product, increasing the overall yield.

Waste Stream Management in Production of N-Coco-β-Aminopropanoic Acid

The manufacturing of N-Coco-β-aminopropanoic acid, like other chemical synthesis processes, generates waste streams that require careful management to minimize environmental impact. The primary waste streams are likely to contain unreacted raw materials, catalyst residues, solvents used in purification, and wash water from equipment cleaning.

The main components of the aqueous waste stream would include:

Unreacted Coconut Fatty Acids: These contribute to the chemical oxygen demand (COD) and can be harmful to aquatic life if discharged without treatment.

Unreacted β-alanine: As an amino acid, it can contribute to nutrient loading (nitrogen) in waterways.

Catalyst Residues: Depending on the catalyst used (e.g., Lewis acids), heavy metals or other inorganic compounds may be present.

Salts: Formed during neutralization steps, increasing the total dissolved solids (TDS) of the effluent. google.com

Product Residues: Small amounts of N-Coco-β-aminopropanoic acid itself, which, as a surfactant, can cause foaming and affect oxygen transfer in aquatic ecosystems. sigmadafclarifiers.comdesotec.com

Effective waste stream management involves a multi-pronged approach, including source reduction through process optimization and end-of-pipe treatment technologies. Given the surfactant nature of the product and potential contaminants, a combination of physical, chemical, and biological treatment methods is often employed for similar industrial wastewater.

One of the most effective methods for treating wastewater containing surfactants is the coagulation-flocculation process. This technique destabilizes the surfactant micelles, allowing for the removal of a significant portion of the organic pollutants. sigmadafclarifiers.comacademeresearchjournals.org This is often followed by a dissolved air flotation (DAF) system, which separates the flocculated solids, oils, and greases from the water. sigmadafclarifiers.com For wastewater with high concentrations of surfactants, activated carbon filtration can be used as a polishing step to adsorb remaining molecules. desotec.com

The table below outlines common treatment methods for industrial wastewater containing surfactants and their typical removal efficiencies.

Treatment MethodTarget PollutantsTypical Removal EfficiencyNotes
Coagulation-Flocculation Surfactants, Suspended Solids, COD80-99% for surfactants; 80-90% for CODHighly effective for destabilizing surfactant micelles. sigmadafclarifiers.comacademeresearchjournals.org Often uses iron or aluminum salts. academeresearchjournals.org
Dissolved Air Flotation (DAF) Flocculated Solids, Oils, GreasesHigh separation performance for floated sludgeUsed after coagulation-flocculation to separate the destabilized pollutants. sigmadafclarifiers.com
Aerobic Biological Treatment Biodegradable Organic Matter (BOD, COD)Variable, depends on surfactant biodegradabilityCan be inhibited by high concentrations of certain surfactants. sigmadafclarifiers.com
Activated Carbon Adsorption Residual Surfactants, Dissolved Organics>95%Effective as a polishing step for low concentrations or as a pre-treatment for high concentrations. desotec.com

Research into greener synthesis routes, such as enzymatic processes, not only optimizes production but also inherently reduces the waste burden by operating under milder conditions and generating fewer toxic byproducts. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural and functional properties of N-Coco-b-aminopropanoic acid?

  • Methodology : Use spectroscopic techniques (e.g., NMR, IR) to confirm the compound’s backbone structure, including the aminopropanoic acid moiety and coconut-derived acyl chain. Chromatographic methods (HPLC, GC-MS) can assess purity and quantify impurities. Reference databases like NIST Chemistry WebBook provide spectral data for validation.
  • Experimental Design : Include control samples (e.g., pure aminopropanoic acid derivatives) to benchmark spectral peaks and retention times. Replicate measurements to ensure reproducibility .

Q. What strategies are effective for evaluating the acid-base behavior of this compound in aqueous solutions?

  • Methodology : Conduct potentiometric titrations to determine pKa values, focusing on the amino and carboxyl groups. Use buffer systems to stabilize pH during measurements. Compare results with computational models (e.g., DFT calculations) to validate ionization states .
  • Data Interpretation : Analyze titration curves for inflection points and assess discrepancies between experimental and theoretical pKa values using statistical tools (e.g., ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying thermal conditions?

  • Methodology : Perform accelerated stability studies (e.g., thermal gravimetric analysis, TGA) across temperature gradients. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Cross-validate findings with independent techniques like DSC or FTIR .
  • Critical Analysis : Evaluate prior studies for inconsistencies in experimental controls (e.g., humidity, oxygen exposure) and sample preparation protocols. Replicate conflicting experiments with standardized conditions .

Q. What experimental frameworks are suitable for studying the interaction of this compound with metal ions or biomolecules?

  • Methodology : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. For metal coordination studies, use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. Reference coupling protocols from catalytic studies (e.g., Chan-Lam cross-coupling) .
  • Design Considerations : Include negative controls (e.g., non-functionalized aminopropanoic acids) to isolate specific interactions. Use factorial design to test multiple variables (pH, ionic strength) .

Q. How can researchers design a mechanistic study to explore the enzymatic modification of this compound in biological systems?

  • Methodology : Utilize enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., acyltransferases). Apply isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic pathways. Validate results with knock-out models or enzyme inhibitors .
  • Data Challenges : Address enzyme specificity by testing structurally similar substrates. Use multivariate regression to distinguish catalytic efficiency from non-specific binding .

Data and Reproducibility

Q. What steps ensure reproducibility when synthesizing this compound derivatives for comparative studies?

  • Protocol Standardization : Document reaction parameters (temperature, solvent ratios, catalyst loadings) in detail. Use batch-wise synthesis with quality control checkpoints (e.g., TLC, LC-MS) .
  • Collaborative Validation : Share synthetic protocols with independent labs for cross-verification. Publish raw spectral data in supplementary materials to enable peer scrutiny .

Q. How should researchers address variability in bioactivity assays involving this compound?

  • Statistical Rigor : Implement blinding and randomization in cell-based assays. Use power analysis to determine sample sizes. Report confidence intervals and effect sizes alongside p-values .
  • Troubleshooting : Identify confounding factors (e.g., solvent cytotoxicity) via dose-response controls. Validate findings with orthogonal assays (e.g., fluorescence microscopy vs. flow cytometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.